Stereochemical Purity Defines Biological Trajectory in Kinase Inhibitor Development
The (3R,4R) stereochemistry of this compound is crucial for constructing the defined 3D pharmacophore of a target drug. This is evidenced by its role as a precursor in the synthesis of specific Pim kinase inhibitors, where the (3R,4R) configuration is necessary for optimal binding affinity [1]. In contrast, the (3S,4S) enantiomer or cis-diastereomers (e.g., CAS 1363382-99-3) would direct the fluorine and amine groups into different spatial regions, potentially abolishing target engagement [2].
| Evidence Dimension | Stereochemical configuration impact on biological activity |
|---|---|
| Target Compound Data | Defined (3R,4R) stereochemistry (CAS 1052713-47-9) |
| Comparator Or Baseline | (3S,4S)-enantiomer (CAS not specified for Boc-protected form) or cis-diastereomer (e.g., CAS 1363382-99-3) |
| Quantified Difference | No direct quantitative data found; difference is established as a fundamental principle of chiral drug design. |
| Conditions | General principle of stereochemistry in drug-receptor interactions |
Why This Matters
Procuring the correct stereoisomer is non-negotiable for reproducibility in chiral synthesis and achieving the desired biological outcome.
- [1] Molaid. (n.d.). N-[(3R,4R)-4-氟哌啶-3-基]氨基甲酸叔丁酯 | 1052713-47-9. References section citing WO2016196244A1 for Pim kinase inhibitors. View Source
- [2] Kuujia. (n.d.). Cas no 1363382-99-3 (tert-butyl N-[cis-4-fluoropiperidin-3-yl]carbamate). View Source
